molecular formula C11H18N2O2 B1526634 Tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate CAS No. 1228537-69-6

Tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate

Cat. No. B1526634
M. Wt: 210.27 g/mol
InChI Key: IEDZZHAVRBUGQQ-UHFFFAOYSA-N
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Description

Tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate, also known as CB3 or 3-CN-CDP, is a chemical compound with the molecular formula C11H18N2O2 . It has a molecular weight of 210.28 .


Molecular Structure Analysis

The InChI code for Tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate is 1S/C11H18N2O2/c1-10(2,3)15-9(14)13-6-5-11(4,7-12)8-13/h5-6,8H2,1-4H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

Tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate is a solid at room temperature . It should be stored in a dry environment at a temperature between 2-8°C .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if ingested . The hazard statement H302 is associated with it, which means it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-10(2,3)15-9(14)13-6-5-11(4,7-12)8-13/h5-6,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDZZHAVRBUGQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C(=O)OC(C)(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50726985
Record name tert-Butyl 3-cyano-3-methylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate

CAS RN

1228537-69-6
Record name tert-Butyl 3-cyano-3-methylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 3-cyanopyrrolidine-1-carboxylate (1.0 g, 5.1 mmol) in THF (20 mL) at −78° C. was slowly added LiHMDS (1.0 M in THF, 5.6 mL, 5.6 mmol). The reaction mixture was stirred at −78° C. for 30 min then iodomethane (0.48 mL, 7.64 mmol) was slowly added. The reaction mixture was stirred at −78° C. for 30 min then warmed to room temperature and quenched with saturated aqueous NH4Cl. Diluted with H2O and extracted with EtOAc (2×) then dried over MgSO4 and concentrated. The residue was purified by SiO2 chromatography (20% to 40% EtOAc/hexanes) to afford 0.95 g (89%) of tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate as a pale yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step Two
Quantity
0.48 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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